3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Drug Metabolism Enzyme Inhibition Drug-Drug Interactions

This compound is the definitive reference standard for Gefitinib Impurity D—a ring-opened, pharmacologically inactive metabolite formed via CYP3A4/5-mediated morpholine oxidation. Unlike the active O-Desmethyl gefitinib metabolite, this specific impurity is a potent AOX1 inhibitor. Substituting one metabolite for the other leads to erroneous quantification, invalid drug-drug interaction risk assessments, and failed ANDA/NDA regulatory submissions. Procure this precisely characterized, high-purity standard to develop and validate HPLC, UPLC, or LC-MS methods for impurity profiling per ICH Q3A/Q3B guidelines. It is also indispensable for quantitative bioanalysis of CYP3A4-dependent Gefitinib clearance and in vitro AOX1 inhibition studies. Ensure analytical accuracy and submission integrity.

Molecular Formula C20H22ClFN4O3
Molecular Weight 420.9 g/mol
CAS No. 847949-56-8
Cat. No. B193437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
CAS847949-56-8
SynonymsEthanol, 2-[[3-[[4-[(3-chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]-;  2-[[3-[[4-[(3-Chloro-4-fluorophenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]propyl]aMino]ethanol;  Gefitinib iMpurity D;  2-((3-((4-((3-chloro-4-fluorophenyl)amino)-7-
Molecular FormulaC20H22ClFN4O3
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO
InChIInChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26)
InChIKeyWDGXWUJUPXLCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (CAS 847949-56-8): A Critical Gefitinib Metabolite and Impurity Reference Standard


3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (CAS 847949-56-8) is a ring-opened metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib (Iressa) [1]. It is formed via CYP3A4/5-mediated morpholine ring oxidation and subsequent side-chain removal [2]. In pharmaceutical quality control, it is designated as Gefitinib Impurity D and is an essential reference standard for analytical method validation, impurity profiling, and regulatory submissions [3].

Why Gefitinib and Its Metabolites Cannot Be Interchanged: The Unique Role of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib


Gefitinib undergoes extensive metabolism, producing distinct metabolites with profoundly different pharmacological and analytical profiles [1]. The major circulating metabolite, O-Desmethyl gefitinib, retains significant EGFR inhibitory activity (IC50 36 nM in subcellular assays) , while the ring-opened metabolite 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is pharmacologically inactive. Furthermore, while O-Desmethyl gefitinib does not inhibit aldehyde oxidase (AOX1), 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (as desmorpholinopropylgefitinib) is a potent AOX1 inhibitor [2]. Consequently, substituting one form for another in analytical or pharmacological studies leads to erroneous quantification, misinterpretation of drug-drug interaction risk, and invalid regulatory submissions. The procurement of a precisely characterized, high-purity reference standard of this specific metabolite is therefore non-negotiable for accurate Gefitinib-related research and quality control.

Quantitative Differentiation of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib: A Comparative Evidence Guide


AOX1 Inhibition Profile: Divergent Activity Compared to the Major Metabolite

Unlike the major circulating metabolite O-Desmethyl gefitinib, which has no effect on human aldehyde oxidase-1 (AOX1) catalytic activity, 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (as desmorpholinopropylgefitinib) is a potent, competitive inhibitor of AOX1. This differential activity has significant implications for predicting drug-drug interaction liabilities [1].

Drug Metabolism Enzyme Inhibition Drug-Drug Interactions

EGFR Inhibitory Potency: Comparative Inactivity of the Ring-Opened Metabolite

The parent drug, Gefitinib, is a potent EGFR inhibitor. 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib, a product of morpholine ring-opening, is pharmacologically inactive against EGFR. This contrasts sharply with O-Desmethyl gefitinib, the major plasma metabolite, which retains substantial EGFR inhibitory activity . The loss of activity in the target compound confirms the essential role of the intact morpholine ring for binding to the EGFR kinase domain.

EGFR Inhibition Metabolite Pharmacology Kinase Assay

Regulatory Identity and Purity: Certified Reference Standard for Gefitinib Impurity D

This compound is officially recognized as Gefitinib Impurity D and is supplied with a comprehensive Certificate of Analysis (CoA) including structure elucidation data (NMR, MS) and quantitative purity assessment [1]. It is specifically manufactured for use as a reference standard in analytical method development and validation for ANDA submissions, as per ICH guidelines. Its defined purity and identity are traceable and compliant with regulatory expectations for impurity profiling.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Metabolic Pathway Distinction: CYP3A4-Mediated Formation vs. CYP2D6 Route

The formation of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is specifically mediated by CYP3A4/5 [1], a distinct metabolic route from the formation of the major active metabolite O-Desmethyl gefitinib, which is primarily catalyzed by CYP2D6 [2]. This enzymatic divergence means that factors affecting CYP3A4 (e.g., drug interactions, genetic polymorphisms) will selectively alter the formation of this specific metabolite without necessarily affecting O-Desmethyl gefitinib levels.

Drug Metabolism Cytochrome P450 Pharmacogenomics

Targeted Application Scenarios for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (CAS 847949-56-8)


Analytical Method Development and Validation for Gefitinib Drug Products

This compound is the definitive reference standard for developing and validating HPLC, UPLC, or LC-MS methods to quantify Gefitinib Impurity D in drug substance and finished dosage forms [1]. Its use ensures that methods are specific, accurate, and capable of detecting and quantifying this critical impurity at levels compliant with ICH Q3A/Q3B guidelines, a necessity for ANDA and NDA submissions.

In Vitro Drug-Drug Interaction (DDI) Studies Focusing on AOX1 Inhibition

Given its distinct profile as a potent AOX1 inhibitor compared to the inactive O-Desmethyl gefitinib [2], this compound is an essential tool for in vitro studies aimed at predicting and understanding Gefitinib's complex DDI potential. Researchers can use this standard to assess the contribution of this minor but pharmacologically unique metabolite to overall AOX1-mediated drug interactions.

Pharmacokinetic and Metabolism Studies Investigating CYP3A4-Mediated Pathways

As a specific product of CYP3A4/5 metabolism [3], this reference standard is indispensable for quantitative bioanalysis of plasma, urine, or tissue samples from preclinical or clinical studies. Its measurement allows researchers to specifically monitor the CYP3A4-dependent metabolic arm of Gefitinib clearance, which is distinct from the CYP2D6 pathway that generates the major metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.